molecular formula C16H21N3O4S B193849 4’,5’-Dihidrocefradina CAS No. 37051-00-6

4’,5’-Dihidrocefradina

Número de catálogo: B193849
Número CAS: 37051-00-6
Peso molecular: 351.4 g/mol
Clave InChI: BNLDYUJJDMUOPZ-UEKVPHQBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“4’,5’-Dihydrocefradine” is an impurity in the synthesis of Cephradine, a first-generation cephalosporin antibiotic . Cephradine has a broad spectrum of bactericidal activity against infections caused by Streptococcus, Staphylococcus, Diplococcus pneumoniae, Escherichia, Klebsiella, Salmonella, and indole-negative Proteus .

Aplicaciones Científicas De Investigación

Análisis Farmacéutico

En el análisis farmacéutico, 4’,5’-Dihidrocefradina se utiliza como compuesto de referencia en métodos cromatográficos para asegurar la calidad de los antibióticos cefalosporínicos. Técnicas como HPLC y UHPLC se emplean para separar y cuantificar This compound y sus impurezas en formulaciones de fármacos .

Perfil de Impurezas

El compuesto también es crucial en el perfil de impurezas, donde técnicas avanzadas como HPLC-Q-TOF-MS se utilizan para identificar y cuantificar impurezas en los fármacos cefalosporínicos. Esto es vital para la seguridad y la eficacia del fármaco, asegurando que las impurezas estén dentro de los límites aceptables .

Mecanismo De Acción

Target of Action

4’,5’-Dihydrocefradine, also known as (6R,7R)-7-[[2-amino-2-(cyclohexen-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a derivative of Cephradine . Cephradine is a first-generation cephalosporin antibiotic . The primary targets of this compound are the penicillin-binding proteins (PBPs) located inside the bacterial cell wall .

Mode of Action

4’,5’-Dihydrocefradine, like other cephalosporins, is a beta-lactam antibiotic . It inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This binding interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . This interference weakens the cell wall, leading to cell lysis and death .

Biochemical Pathways

The action of 4’,5’-Dihydrocefradine primarily affects the biochemical pathways involved in bacterial cell wall synthesis . By inhibiting the cross-linking of peptidoglycan chains, it disrupts the integrity of the cell wall, leading to bacterial cell lysis . The downstream effects include the death of susceptible bacteria, contributing to the resolution of bacterial infections .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of 4’,5’-Dihydrocefradine are similar to those of Cephradine . Cephradine is well absorbed, with less than 10% protein binding . The elimination half-life is approximately 0.9 hours . These properties impact the bioavailability of the drug, determining its effective concentration at the site of action .

Result of Action

The molecular effect of 4’,5’-Dihydrocefradine is the disruption of bacterial cell wall synthesis, leading to cell lysis . On a cellular level, this results in the death of the bacteria, thereby helping to clear the bacterial infection .

Action Environment

The action, efficacy, and stability of 4’,5’-Dihydrocefradine can be influenced by various environmental factors. While specific studies on 4’,5’-Dihydrocefradine are limited, research on similar antibiotics suggests that factors such as pH, temperature, and the presence of other substances can affect antibiotic activity . Furthermore, the presence of resistant bacteria can also influence the efficacy of the antibiotic . More research is needed to fully understand the environmental influences on 4’,5’-Dihydrocefradine.

Safety and Hazards

The safety data sheet for “4’,5’-Dihydrocefradine” suggests that dust formation should be avoided and that mist, gas, or vapours should not be inhaled. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis of 4',5'-Dihydrocefradine can be achieved through the reduction of the double bond between the 4' and 5' positions of cefradine.", "Starting Materials": [ "Cefradine", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Dissolve cefradine in methanol", "Add sodium borohydride and stir at room temperature for 2 hours", "Quench the reaction with hydrochloric acid", "Extract the product with ethyl acetate", "Wash the organic layer with water", "Dry the organic layer over sodium sulfate", "Concentrate the solution under reduced pressure", "Dissolve the residue in water", "Adjust the pH to 9 with sodium hydroxide", "Extract the product with ethyl acetate", "Dry the organic layer over sodium sulfate", "Concentrate the solution under reduced pressure to obtain 4',5'-Dihydrocefradine" ] }

Número CAS

37051-00-6

Fórmula molecular

C16H21N3O4S

Peso molecular

351.4 g/mol

Nombre IUPAC

(6R,7R)-7-[[(2R)-2-amino-2-(cyclohexen-1-yl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H21N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h5,10-11,15H,2-4,6-7,17H2,1H3,(H,18,20)(H,22,23)/t10-,11-,15-/m1/s1

Clave InChI

BNLDYUJJDMUOPZ-UEKVPHQBSA-N

SMILES isomérico

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CCCCC3)N)SC1)C(=O)O

SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCCCC3)N)SC1)C(=O)O

SMILES canónico

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CCCCC3)N)SC1)C(=O)O

Pureza

> 95%

Cantidad

Milligrams-Grams

Sinónimos

[6R-[6α,7β(R*)]​]-7-[(Amino-1-cyclohexen-1-ylacetyl)amino]-3-methyl-8-oxo-5-thia-1-tazabicyclo[4.2.0]​oct-2-ene-2-carboxylic Acid;  3-Deacetoxy-7-(α-​amino-1-cyclohexenylacetamido)cephalosporanic Acid;  7-​[α-​Amino(D-​1’-​cyclohexenyl)acetamido]-​3-deacet

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',5'-Dihydrocefradine
Reactant of Route 2
4',5'-Dihydrocefradine
Reactant of Route 3
4',5'-Dihydrocefradine
Reactant of Route 4
4',5'-Dihydrocefradine
Reactant of Route 5
4',5'-Dihydrocefradine
Reactant of Route 6
4',5'-Dihydrocefradine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.